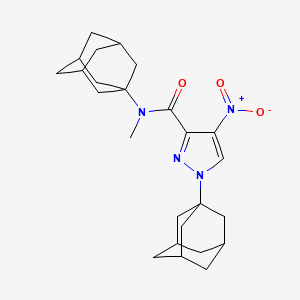
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide, also known as BMDP, is a research chemical that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide is not yet fully understood. However, it is believed to interact with the monoamine transporters, particularly the dopamine and serotonin transporters. This interaction leads to the inhibition of the reuptake of these neurotransmitters, resulting in an increase in their extracellular concentration. This increase in neurotransmitter concentration is believed to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the levels of the neuropeptide, oxytocin, which is involved in social bonding and trust. This compound has been reported to have anxiolytic, antidepressant, and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide is its potential as a starting material for the synthesis of new compounds. It can also be used as a reference standard for analytical purposes. However, one of the limitations of this compound is its limited availability and the lack of information on its toxicity and safety.
Zukünftige Richtungen
There are several possible future directions for the research on N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide. One possible direction is the synthesis of new compounds based on the structure of this compound. These compounds could be tested for their potential as antidepressants, anxiolytics, or analgesics. Another possible direction is the investigation of the safety and toxicity of this compound. This could involve studies on its long-term effects and potential interactions with other drugs. Finally, the potential use of this compound in the treatment of psychiatric disorders could also be explored.
Conclusion
In conclusion, this compound is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. It has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent. This compound has a range of biochemical and physiological effects, including an increase in the release of dopamine, serotonin, and norepinephrine in the brain. It has several advantages and limitations for lab experiments, and there are several possible future directions for research on this compound.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide involves several steps. The first step involves the reaction of 3-methyl-4-bromophenol with potassium carbonate and dimethyl sulfate to form 3-methyl-4-bromophenyl methyl sulfate. The second step involves the reaction of 3-methyl-4-bromophenyl methyl sulfate with 1,3-benzodioxole-5-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(4-bromo-3-methylphenoxy)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a reference standard for analytical purposes or as a starting material for the synthesis of new compounds. This compound has been studied for its potential as an antidepressant, anxiolytic, and analgesic agent.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-10-6-12(3-4-13(10)17)20-8-16(19)18-11-2-5-14-15(7-11)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWVELEHKFKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)

![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![N-(2-furylmethyl)-2-[(4-hydroxy-5-isopropyl-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5969944.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
![2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![1-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B5970028.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
